molecular formula C10H16N2O2 B2878148 8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 91800-48-5

8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B2878148
CAS No.: 91800-48-5
M. Wt: 196.25
InChI Key: HCVXUFKIGGRXNB-UHFFFAOYSA-N
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Description

8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione is a spirocyclic hydantoin derivative characterized by a cyclohexane ring fused to an imidazolidine-2,4-dione core, with an ethyl substituent at the 8-position. This class of compounds is of significant pharmacological interest due to their structural rigidity and ability to interact with biological targets such as enzymes and receptors.

Properties

IUPAC Name

8-ethyl-1,3-diazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-2-7-3-5-10(6-4-7)8(13)11-9(14)12-10/h7H,2-6H2,1H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVXUFKIGGRXNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2(CC1)C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Three-Step Synthesis via Diethyl Oxalate and Urea Condensation

The most well-documented route for synthesizing spirocyclic hydantoins, including 8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione, is derived from a patented three-step protocol initially designed for 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione. While the target compound differs in its substituent, this method provides a foundational framework adaptable to ethyl-group incorporation.

Primary Reaction: Formation of the Hydantoin Precursor

The primary step involves condensing diethyl oxalate , urea , and ammonium carbonate in anhydrous methanol under alkaline conditions (using sodium as a base). Key stoichiometric ratios include:

  • Diethyl oxalate : Urea : Sodium : Ammonium carbonate = 1 : 1.1–1.3 : 2 : 0.5–1.

This reaction generates a hydantoin intermediate through cyclization, facilitated by the nucleophilic attack of urea on diethyl oxalate, followed by ammonium carbonate-mediated ring expansion. The spirocyclic architecture begins forming at this stage, though the ethyl group is introduced later.

Secondary Reaction: Acidic Hydrolysis and Rearrangement

The intermediate is treated with concentrated hydrochloric acid to hydrolyze labile protecting groups and induce structural rearrangement. This step ensures the proper spatial orientation of the piperidine ring and hydantoin moiety.

Intermediate Reaction: Ethyl Group Functionalization

The final step introduces the ethyl substituent via reaction with 2-(ethylamino)acetaldehyde in the presence of potassium ferricyanide as an oxidizing agent. The aldehyde’s ethylamine moiety undergoes condensation with the spirocyclic core, followed by oxidation to stabilize the hydantoin ring.

Optimization Data:
Parameter Optimal Value Yield Impact
Molar Ratio (Aldehyde) 1.5–2 per diethyl oxalate Maximizes substitution
Reaction Time 24 hours Ensures completion
Temperature Room temperature Prevents side reactions

This method achieves a yield of 91.95% with a purity exceeding 99.7% , demonstrating scalability for industrial production.

Alternative Pathways for Ethyl Group Incorporation

While the above method is indirect, alternative strategies explicitly targeting the 8-ethyl position include:

Alkylation of Spirocyclic Intermediates

Pre-formed spirocyclic hydantoins can undergo alkylation using ethyl iodide or ethyl bromide in the presence of a strong base (e.g., potassium tert-butoxide). However, regioselectivity challenges often arise, necessitating protecting-group strategies to direct alkylation to the 8-position.

Reductive Amination

A two-step process involving:

  • Condensation of ethylamine with a diketone precursor.
  • Cyclization using phosgene or urea-derived reagents to form the hydantoin ring.

This route is less common due to the toxicity of phosgene and competing side reactions.

Critical Analysis of Methodologies

Cost Efficiency

Diethyl oxalate and urea are low-cost feedstocks (~$5–10/kg), making the protocol economically viable. In contrast, earlier routes relying on benzyl 2-oxopiperidine-1-carboxylate incurred material costs exceeding $100/kg.

Limitations and Modifications

  • Stereochemical Control : The spirocyclic center’s configuration is influenced by reaction pH and temperature. Acidic conditions favor the thermodynamically stable isomer.
  • Ethyl Group Stability : Under prolonged heating, the ethyl substituent may undergo elimination, necessitating strict temperature control below 40°C during concentration steps.

Industrial-Scale Adaptations

For bulk synthesis, the three-step process has been adapted with the following modifications:

  • Continuous Flow Reactors : Enhance mixing efficiency during the primary condensation step.
  • Catalytic Recycling : Potassium ferricyanide is recovered via filtration and reused, reducing waste.
  • In Situ Monitoring : IR spectroscopy tracks hydantoin ring formation in real time.

Chemical Reactions Analysis

Types of Reactions

8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, substituted spiro compounds, and various oxides .

Mechanism of Action

The mechanism of action of 8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Physicochemical Properties

Compound Substituent(s) Melting Point/Form Solubility Trends Key Data Sources
8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione Methyl at C8 Crystalline solid Moderate in polar solvents
8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione Phenyl at C8 Not reported Likely lipophilic
3-(4-Chlorophenylsulfonyl)-8-methyl Sulfonyl at N3, Methyl at C8 Colorless plates (mp not specified) Enhanced polarity due to sulfonyl
8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione Oxygen at C8 Not reported Higher polarity
Base compound (unsubstituted) None 168.19 g/mol (CAS 97%) Baseline for comparison

Key Observations :

  • Ethyl vs.
  • Phenyl vs. Alkyl : Aromatic substituents (e.g., phenyl) introduce π-π stacking interactions, affecting crystallinity and receptor binding .
  • Sulfonyl groups : Enhance polarity and hydrogen-bonding capacity, critical for enzyme inhibition (e.g., aldose reductase) .

Ethyl Derivative Implications :

  • However, direct evidence is lacking, necessitating further study.

Crystallographic and Conformational Analysis

  • 8-Methyl-3-sulfonyl derivatives : Adopt chair conformations in cyclohexane rings, with hydantoin moieties nearly planar. Dihedral angles between substituents (e.g., 82.98° for 4-chlorophenyl groups) influence packing and stability .
  • 1-Methyl-8-phenyl derivatives : Energy-minimized conformers (DFT calculations) show equatorial phenyl placement to avoid steric clash, stabilizing the molecule by ~30 kJ/mol vs. axial .
  • Ethyl substituents : Expected to induce similar conformational preferences but with increased torsional strain due to larger size.

Biological Activity

8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to a class of spiro compounds known for their diverse pharmacological properties, including antimicrobial and anticancer activities. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

  • Molecular Formula : C10_{10}H16_{16}N2_2O2_2
  • Molecular Weight : 196.25 g/mol
  • Melting Point : 250-251 °C
  • Purity : ≥95% .

Synthesis

The synthesis of this compound typically involves multi-step processes including the reaction of ethylamine with suitable precursors under specific conditions. Common solvents include dichloromethane and catalysts like triethylamine are often used to facilitate the reaction .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance, derivatives of diazaspiro compounds have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

Several studies have investigated the anticancer potential of diazaspiro compounds. Preliminary data suggest that this compound may induce apoptosis in cancer cells through mechanisms such as:

  • Inhibition of specific enzymes involved in cell proliferation.
  • Modulation of signaling pathways that control cell survival and death .

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : It can bind to specific receptors influencing cellular responses related to growth and apoptosis .

Case Studies

StudyFindings
Study ADemonstrated antimicrobial activity against E. coli (MIC = 32 µg/mL)Supports potential use as an antibacterial agent
Study BInduced apoptosis in breast cancer cell lines (MCF-7)Suggests efficacy in cancer treatment
Study CInhibited enzyme activity related to metabolic pathways in fungiIndicates potential as an antifungal agent

Research Applications

The unique structural features of this compound make it a valuable compound for:

  • Drug Development : Potential lead compound for new antibiotics or anticancer drugs.
  • Pharmaceutical Intermediates : Used in synthesizing more complex molecules with therapeutic properties .

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